molecular formula C15H10BrNO4 B11481306 N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 924846-82-2

N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11481306
CAS No.: 924846-82-2
M. Wt: 348.15 g/mol
InChI Key: WKRANHASSDJQOM-UHFFFAOYSA-N
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Description

N-[(5-Bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a (5-bromofuran-2-yl)methyl moiety. The bromofuran substituent introduces steric bulk and electron-withdrawing effects, which may influence binding affinity to biological targets compared to other coumarin derivatives.

Properties

CAS No.

924846-82-2

Molecular Formula

C15H10BrNO4

Molecular Weight

348.15 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C15H10BrNO4/c16-13-6-5-10(20-13)8-17-14(18)11-7-9-3-1-2-4-12(9)21-15(11)19/h1-7H,8H2,(H,17,18)

InChI Key

WKRANHASSDJQOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromofuran.

    Formation of 2-oxo-2H-chromene-3-carboxylic acid: This intermediate can be synthesized via the Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Coupling Reaction: The 5-bromofuran is then coupled with the 2-oxo-2H-chromene-3-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and coupling steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the carbonyl group can be reduced to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: De-brominated or hydroxylated products.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of brominated furans and chromenes with biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

Medically, this compound has potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The brominated furan ring and chromene carboxamide moiety can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Coumarin-3-Carboxamides

The biological and physicochemical properties of coumarin-3-carboxamides are highly dependent on substituents at the carboxamide nitrogen and the coumarin core. Below is a comparative analysis of key analogs:

Compound Name Substituents (Coumarin Core) Carboxamide Side Chain Key Findings Reference
Target Compound None (unsubstituted) (5-Bromofuran-2-yl)methyl Hypothesized enhanced lipophilicity and metabolic stability due to bromine
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide None (unsubstituted) 4-Methoxyphenethyl Moderate cholinesterase inhibition; improved solubility vs. brominated analogs
6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide 6-Methyl 3-Methylphenyl Stronger MAO-B inhibition (IC₅₀ = 0.8 µM) due to electron-donating groups
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide 6-Methyl 3-Methoxyphenyl Enhanced NLO properties; intramolecular H-bonding stabilizes planar structure
N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide None (unsubstituted) 2-Hydroxyethyl High aqueous solubility; limited blood-brain barrier penetration
6-Bromo-8-methoxy-2-oxo-N-(tetrahydrofuran-2-yl)methyl-2H-chromene-3-carboxamide 6-Bromo, 8-Methoxy (Tetrahydrofuran-2-yl)methyl Dual substituents increase steric hindrance; reduced enzyme affinity

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, particularly focusing on its anti-inflammatory and cytotoxic effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-bromofuran with a chromene derivative under specific conditions. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry). These methods confirm its structure and purity.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anti-inflammatory properties. For instance, a related compound showed promising results in reducing inflammation markers in vitro, suggesting that this compound may also possess similar effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Table 1 summarizes the IC50 values obtained from these studies, indicating the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (nM) Reference
NUGC48
DLDI60
HEPG2174
MCF288

These results suggest that the compound exhibits selective cytotoxicity against cancer cells while showing less effect on normal fibroblast cells, indicating a potential therapeutic window for further development.

Case Studies

Several case studies have highlighted the efficacy of similar chromene derivatives in clinical settings. For example:

  • Study on Chromene Derivatives : A study demonstrated that a related chromene compound significantly reduced tumor growth in animal models, suggesting that this compound could have similar effects.
  • Mechanistic Insights : Research indicated that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways, providing a mechanistic basis for their cytotoxicity.

Q & A

Basic: What are the recommended synthetic routes for N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the bromofuran derivative via cyclization or halogenation of a pre-fabricated furan ring.
  • Step 2: Functionalization of the chromene core through acylation or condensation reactions.
  • Step 3: Coupling the bromofuran-methyl group to the chromene carboxamide via nucleophilic substitution or amide bond formation.

Optimization Tips:

  • Temperature Control: Maintain 60–80°C during cyclization to avoid side reactions (e.g., ring-opening of furan) .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalysts: Employ coupling agents like EDC/HOBt for efficient amide bond formation .

Basic: Which spectroscopic techniques are critical for characterizing the compound's purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the bromofuran (δ 6.5–7.2 ppm) and chromene (δ 7.8–8.3 ppm) moieties.
    • ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons in the fused ring system .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .
  • Infrared (IR) Spectroscopy: Detects key functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How does the bromofuran substituent influence the compound's biological activity compared to other halogenated analogs?

Methodological Answer:

  • Electronic Effects: Bromine’s electronegativity enhances hydrogen bonding with target proteins (e.g., kinases or enzymes), increasing binding affinity compared to chlorine or fluorine analogs .
  • Steric Impact: Bulkier bromine may hinder interactions in narrow binding pockets, reducing efficacy in some assays. Compare with chloro- or iodo-furan derivatives using molecular docking .
  • Metabolic Stability: Bromine slows oxidative metabolism in hepatic microsomal assays, improving half-life relative to non-halogenated analogs .

Advanced: What strategies can resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Dose-Response Analysis: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for variability in assay protocols .
  • Structural Verification: Confirm compound purity (>95% by HPLC) to rule out impurities skewing results .
  • Target-Specific Assays: Use isogenic cell lines or recombinant enzymes to isolate mechanisms (e.g., kinase inhibition vs. off-target effects) .

Advanced: What computational methods are suitable for predicting the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model ligand-protein binding stability over 100-ns trajectories to assess conformational changes .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites (e.g., nucleophilic attack on the chromene carbonyl) .
  • Pharmacophore Modeling: Align structural analogs (e.g., furan- and chromene-containing drugs) to identify conserved interaction motifs .

Basic: What are the solubility and stability profiles under various conditions, and how do they affect experimental design?

Methodological Answer:

  • Solubility:
    • Aqueous: Low solubility in water (<0.1 mg/mL); use DMSO stock solutions (10 mM) for in vitro assays .
    • Organic Solvents: Soluble in DMF, methanol, and dichloromethane (>5 mg/mL) .
  • Stability:
    • pH Sensitivity: Degrades in alkaline conditions (pH >9); store in neutral buffers at -20°C .
    • Light Sensitivity: Chromene core is photosensitive; protect from UV exposure during handling .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with:
    • Varied halogens (Cl, I) on the furan ring .
    • Substituents on the chromene ring (e.g., methyl, nitro groups) .
  • Biological Testing:
    • Screen analogs against a panel of cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity .
    • Measure enzyme inhibition (e.g., COX-2, topoisomerase) to link structural changes to activity .
  • Data Correlation: Use multivariate analysis (e.g., PCA) to map substituent effects to potency .

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